molecular formula C10H19N3 B15239269 5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B15239269
M. Wt: 181.28 g/mol
InChI Key: WSQRUQURANRDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with ethyl substituents at positions 5 and 6. Its molecular formula is C₁₀H₁₉N₃ (calculated based on substituents and core structure), with a molecular weight of approximately 181.3 g/mol.

The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-component reactions, as demonstrated in recent methodologies that utilize aldehydes, ketones, and amines under catalytic conditions to achieve high yields .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

5,7-diethyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H19N3/c1-3-8-7-9(4-2)13-6-5-11-10(13)12-8/h8-9H,3-7H2,1-2H3,(H,11,12)

InChI Key

WSQRUQURANRDHD-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(N2CCN=C2N1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted pyrimidines with imidazole derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Alkyl vs.
  • Electron-Withdrawing Groups : The nitro-substituted pyrazolo[1,5-a]pyrimidine (e.g., 6-nitropyrazolo[1,5-a]pyrimidine) shows increased reactivity in electrophilic substitutions, contrasting with the electron-donating ethyl groups in the target compound .
  • Ketone Functionalization : The dione derivative (imidazo[1,2-a]pyrimidine-5,7-dione) has significantly higher polarity due to its ketone groups, making it more soluble in polar solvents than the diethyl analogue .

Biological Activity

5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound that has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C10_{10}H19_{19}N3_3
  • Molecular Weight : 181.28 g/mol
  • CAS Number : 1702861-44-6

Antimicrobial Activity

Research has indicated that imidazo[1,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds structurally related to imidazo[1,2-a]pyrimidine displayed effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were notably low for some derivatives, indicating potent antimicrobial activity. For instance:

  • Compound 5a demonstrated an MIC of 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The compound has also shown promise in cancer research. A recent study highlighted that derivatives of imidazo[1,2-a]pyrimidine can inhibit tumor growth effectively. The findings suggest that these compounds induce apoptosis in cancer cells and inhibit cell migration:

  • In vitro studies indicated that certain derivatives had IC50_{50} values ranging from 0.3 to 24 µM against various cancer cell lines .

Study on ENPP1 Inhibition

A notable study focused on the inhibition of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), a target in cancer immunotherapy. The compound showed substantial inhibitory activity with an IC50_{50} value of 5.70 nM. This inhibition enhances the immune response by stimulating the cGAS-STING pathway .

Antitumor Efficacy

In vivo studies demonstrated that treatment with imidazo[1,2-a]pyrimidine derivatives combined with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of 77.7% in murine models . This suggests a synergistic effect that could be leveraged for therapeutic purposes.

Data Tables

Activity Type Compound Target Pathogen/Cell Line IC/MIC Value
Antimicrobial5aStaphylococcus aureusMIC = 0.22 μg/mL
AnticancerVariousMCF-7 (Breast Cancer)IC50_{50} = 0.3–24 µM
ENPP1 InhibitionCompound 7ENPP1IC50_{50} = 5.70 nM

Q & A

Q. What are the standard synthetic routes for 5,7-diethyl-imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds (e.g., diketones or β-keto esters) under reflux conditions. For example, using ethanol as a solvent and acid/base catalysts (e.g., HCl or KOtBu) can yield 60–80% efficiency, depending on substituent steric effects . Optimization involves adjusting solvent polarity (DMF for polar intermediates, ethanol for final cyclization), temperature (80–120°C), and stoichiometric ratios (1:1.2 for amine:carbonyl). Side products like uncyclized intermediates can be minimized by controlling reaction time .

Q. How is the structural integrity of 5,7-diethyl-imidazo[1,2-a]pyrimidine confirmed post-synthesis?

Characterization relies on multimodal spectroscopy:

  • 1H/13C NMR : Distinct signals for ethyl groups (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) and imidazo-pyrimidine protons (δ 7.0–8.5 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ at m/z 235.1552 for C11H19N3) .
  • XRD : Crystallographic data to validate fused bicyclic geometry and substituent positions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against targets like GABA receptors (linked to anxiolytic activity) identifies optimal substituents. For instance, ethyl groups at C5/C7 enhance lipophilicity, improving blood-brain barrier penetration, while bulkier groups may sterically hinder binding . MD simulations (e.g., GROMACS) further evaluate stability in biological matrices .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

  • Dose-response standardization : IC50 values should be validated across ≥3 independent experiments.
  • Metabolic stability tests : Liver microsome assays (e.g., human vs. rodent) clarify species-specific degradation .
  • Off-target screening : Use kinase profiling panels to rule out non-specific interactions .

Q. How can reaction yields be improved for scale-up synthesis without compromising purity?

  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., dimerization) .
  • Catalyst screening : Immobilized Lewis acids (e.g., ZnCl2 on silica) improve recyclability and reduce metal leaching .
  • In-line analytics : FTIR or Raman spectroscopy monitors intermediate formation in real time .

Methodological Challenges

Q. What analytical techniques differentiate degradation products during stability studies?

  • HPLC-PDA/MS : Detects oxidation products (e.g., imidazo-N-oxide at m/z +16) and hydrolyzed intermediates.
  • Solid-state NMR : Identifies amorphous vs. crystalline degradation in bulk samples .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks predicts long-term storage behavior .

Q. How are solvent effects managed in catalytic asymmetric synthesis of chiral derivatives?

  • Chiral solvents (e.g., (R)-limonene) : Induce enantioselectivity (up to 90% ee) in Pd-catalyzed alkylations .
  • Ionic liquids : Enhance catalyst stability (e.g., [BMIM][PF6] for Rh complexes) while suppressing racemization .

Biological and Pharmacological Applications

Q. What in vitro models are optimal for evaluating neuroleptic activity?

  • Primary neuronal cultures : Rat cortical neurons assess GABAergic modulation via patch-clamp electrophysiology .
  • Radioligand binding assays : Competition with [3H]-diazepam quantifies affinity for GABAA receptors (Ki < 100 nM suggests therapeutic potential) .

Q. How does the diethyl substitution pattern influence pharmacokinetics?

  • LogP studies : Diethyl groups increase logP by ~1.2 vs. dimethyl analogs, enhancing membrane permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) .
  • CYP450 inhibition : Competitive inhibition of CYP3A4 (IC50 ~5 μM) requires dose adjustments to avoid drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.